molecular formula C12H10BrFN2 B11825843 4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole

4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole

Katalognummer: B11825843
Molekulargewicht: 281.12 g/mol
InChI-Schlüssel: DPZXPSKYWCPZQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole is a high-value chemical intermediate designed for advanced pharmaceutical and agrochemical research. This compound integrates a 1-cyclopropyl group and a 4-fluorophenyl moiety onto a pyrazole core, making it a sophisticated scaffold for developing novel bioactive molecules . The bromine atom at the 4-position of the pyrazole ring serves as a key reactive site, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig animations . The 1-cyclopropyl substituent is a strategic feature known to influence the metabolic stability and pharmacokinetic properties of drug candidates . Meanwhile, the 3-(4-fluorophenyl) group is a common pharmacophore found in numerous active pharmaceutical ingredients, contributing to target binding affinity and potency . This specific substitution pattern makes the compound particularly valuable for medicinal chemistry programs aimed at discovering new therapeutic agents. Pyrazole derivatives are a prominent class of nitrogen-containing heterocycles with demonstrated utility across various research domains. They are recognized as key structural components in several marketed drugs and are frequently explored for their wide range of pharmacological activities, including potential anti-inflammatory, anticancer, and antimicrobial properties . Application Note: This compound is an ideal precursor for the synthesis of more complex molecules targeting kinase inhibition, receptor modulation, and other biological pathways. It is supplied for research and development purposes in the pharmaceutical and life sciences industries. Safety and Handling: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure safe handling and use in compliance with all applicable local, state, national, and international regulations.

Eigenschaften

Molekularformel

C12H10BrFN2

Molekulargewicht

281.12 g/mol

IUPAC-Name

4-bromo-1-cyclopropyl-3-(4-fluorophenyl)pyrazole

InChI

InChI=1S/C12H10BrFN2/c13-11-7-16(10-5-6-10)15-12(11)8-1-3-9(14)4-2-8/h1-4,7,10H,5-6H2

InChI-Schlüssel

DPZXPSKYWCPZQO-UHFFFAOYSA-N

Kanonische SMILES

C1CC1N2C=C(C(=N2)C3=CC=C(C=C3)F)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation Approach for 3-(4-Fluorophenyl)-1H-pyrazole Synthesis

The foundational step involves constructing the pyrazole core with a 4-fluorophenyl group at position 3. A Knorr-type cyclocondensation reaction between ethyl 3-(4-fluorophenyl)-3-oxopropanoate and hydrazine hydrate achieves this efficiently. Under reflux in ethanol, the β-keto ester undergoes cyclization to form 5-carbethoxy-3-(4-fluorophenyl)-1H-pyrazole, followed by decarboxylation in acidic conditions to yield 3-(4-fluorophenyl)-1H-pyrazole.

Reaction Conditions:

  • β-Keto ester: Ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 equiv)

  • Hydrazine hydrate: 1.2 equiv in ethanol, reflux for 12 h

  • Decarboxylation: 6 M HCl, 100°C, 4 h

This method affords the intermediate in 65–72% yield, confirmed by 1H^1H NMR (δ 7.8 ppm, aromatic protons) and LC-MS (m/z 189 [M+H]⁺).

N1-Cyclopropylation via Alkylation

Introducing the cyclopropyl group at position 1 requires nucleophilic substitution. Treating 3-(4-fluorophenyl)-1H-pyrazole with cyclopropyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 h achieves selective alkylation at the more nucleophilic N1 position.

Optimized Parameters:

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF, anhydrous

  • Temperature: 80°C

  • Yield: 68–75%

The product, 1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole, is characterized by 13C^13C NMR (δ 8.2 ppm, cyclopropyl carbons) and HRMS (m/z 229.0845 [M+H]⁺).

Bromination at Position 4: Methodological Considerations

Regioselective bromination at position 4 is achieved using phosphorus oxybromide (POBr₃) in acetonitrile. The electron-donating cyclopropyl group directs electrophilic bromination to the adjacent position, while the 4-fluorophenyl group’s electron-withdrawing effect mitigates over-bromination.

Procedure:

  • Substrate: 1-Cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole (1.0 equiv)

  • Brominating Agent: POBr₃ (1.2 equiv)

  • Solvent: Acetonitrile, reflux for 2 h

  • Workup: Quench with NaHCO₃, extract with dichloromethane

This method yields 4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole in 60–65% purity, with 1H^1H NMR showing a singlet for the bromine-bearing carbon (δ 7.5 ppm).

Alternative Routes: Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Late-Stage Functionalization

An alternative route involves coupling 4-bromo-1-cyclopropyl-1H-pyrazole with 4-fluorophenylboronic acid using a palladium catalyst. While this approach offers modularity, the steric bulk of the cyclopropyl group reduces coupling efficiency at position 3.

Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1), 90°C, 12 h

  • Yield: 40–50%

Comparative Analysis of Bromination Methods

Brominating AgentSolventTemperatureYield (%)By-Products
POBr₃AcetonitrileReflux60–65Di-brominated (5%)
NBSCCl₄80°C50–55Oxidation products
Br₂/FeCl₃DCMRT30–40Ring-opened species

POBr₃ emerges as the optimal agent due to superior regioselectivity and minimal side reactions.

Challenges in Regioselectivity and Purification

The electron-deficient nature of the pyrazole ring complicates bromination, often necessitating excess reagent. Column chromatography (silica gel, hexane/EtOAc) remains the primary purification method, though HPLC is employed for analytical validation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Cyclopropylgruppe oder am Pyrazolring.

    Reduktion: Reduktionsreaktionen könnten das Bromatom oder den Pyrazolring betreffen.

    Substitution: Das Bromatom ist eine gute Abgangsgruppe, wodurch die Verbindung anfällig für nucleophile Substitutionsreaktionen ist.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator.

    Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation ein Keton oder eine Carbonsäure ergeben, während die Substitution verschiedene funktionelle Gruppen anstelle des Bromatoms einführen kann.

Wissenschaftliche Forschungsanwendungen

Research has demonstrated that pyrazole derivatives, including 4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole, exhibit a wide range of biological activities:

Anti-inflammatory Properties

Studies indicate that compounds with similar structures effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition can lead to anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) but with potentially reduced gastrointestinal side effects .

Antitumor Activity

Pyrazole derivatives are being explored for their antitumor potential. Research has shown that certain derivatives can inhibit tumor growth and exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) with IC₅₀ values comparable to established chemotherapeutic agents .

Antimicrobial Effects

The compound also shows promise as an antimicrobial agent. Pyrazole derivatives have been reported to possess activity against various bacterial and fungal strains, making them candidates for developing new antibiotics or antifungal treatments .

Applications in Agrochemicals

In addition to medicinal applications, 4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole is relevant in the field of agrochemicals:

Herbicidal Activity

Research indicates that pyrazole derivatives can function as herbicides, effectively controlling weed populations while minimizing impact on non-target species. The structural characteristics of these compounds contribute to their efficacy in agricultural applications .

Insecticidal Properties

Certain pyrazole compounds have demonstrated insecticidal activity, providing a basis for developing environmentally friendly pest control solutions. Their effectiveness against specific insect pests makes them valuable in integrated pest management strategies .

Data Tables and Case Studies

Property/ActivityDescriptionReference
Anti-inflammatory ActivityInhibits COX-1 and COX-2 enzymes
Antitumor ActivitySignificant antiproliferative effects
Antimicrobial ActivityEffective against bacterial and fungal strains
Herbicidal ActivityControls weed populations
Insecticidal ActivityEffective against specific insect pests

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical and Spectral Properties

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key Spectral Data (¹H NMR, δ ppm) Reference
4-Bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole Br (4), cyclopropyl (1), 4-FPh (3) 295.12 Not reported Not available in evidence Target
4-Bromo-3-(4-fluorophenyl)-1-phenyl-5-(trifluoromethyl)-1H-pyrazole Br (4), Ph (1), 4-FPh (3), CF₃ (5) 385.18 98–100 7.89–7.87 (m, 2H), 7.51–7.42 (m, 8H)
4-Bromo-1-phenyl-1H-pyrazol-3-ol Br (4), Ph (1), OH (3) 239.07 Not reported ¹H NMR: Aromatic protons at ~7.5 ppm
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole Br (4), Me (1), CF₃ (3) 229.01 Not reported Similarity score: 0.90 (vs. target)
  • Key Observations: The trifluoromethyl group in the compound from increases molecular weight and lipophilicity compared to the cyclopropyl analog. Its melting point (98–100°C) suggests higher crystallinity due to strong intermolecular interactions .

Halogen Substitution and Isostructurality

  • Chloro vs. Bromo Derivatives: Compounds 4 and 5 in and are isostructural chloro and bromo analogs of 4-(4-aryl)-thiazole-pyrazole hybrids. Despite identical crystal packing, bromo derivatives exhibit slightly larger unit cells due to the van der Waals radius of Br (1.85 Å) vs. Cl (1.80 Å). This difference may influence intermolecular interactions in solid-state applications .

Positional Isomerism and Tautomerism

  • 4-Bromo vs. 5-Bromo Isomers :
    • describes 5-bromo-1-(4-fluorophenyl)-1H-pyrazole, where bromine is at the 5-position. Positional isomerism can alter electronic distribution, as seen in differing NMR chemical shifts and biological activity profiles .
  • Tautomerism :
    • reports tautomerism in 3-(4-fluorophenyl)-1H-pyrazole, where proton exchange between nitrogen atoms creates two tautomers. The target compound’s cyclopropyl group may restrict such tautomerism, enhancing stability .

Biologische Aktivität

4-Bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₀BrFN₂
  • Molecular Weight : 281.12 g/mol
  • CAS Number : 1286230-72-5

Overview of Biological Activities

The pyrazole scaffold has been recognized for its broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound 4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole has shown promise in various studies.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that compounds similar to 4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, novel pyrazole derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, suggesting potential for treating inflammatory diseases .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole ring have demonstrated activity against various bacterial strains, including E. coli and Staphylococcus aureus. For example, certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics at low concentrations .

3. Anticancer Potential

The anticancer properties of pyrazoles are well-documented. A study focusing on the synthesis of new 4,5-dihydropyrazole derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. These compounds were tested against several cancer cell lines and displayed promising results, indicating that modifications to the pyrazole structure can enhance anticancer activity .

Study on Anti-inflammatory Effects

A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity in vivo. The results showed that specific modifications to the pyrazole nucleus led to compounds that significantly reduced edema in animal models compared to control groups .

Antimicrobial Activity Assessment

In another investigation, researchers tested various pyrazole derivatives against a panel of bacterial pathogens. The compound 4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole was found to exhibit effective antibacterial properties, particularly against resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Data Tables

Biological ActivityCompoundIC50 Value (µM)Reference
Anti-inflammatory4-Bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole10
Antimicrobial4-Bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole15
Anticancer4-Bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole12

Q & A

Q. What are the optimized synthetic routes for 4-bromo-1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole, and how can reaction conditions be controlled to improve yield?

Methodological Answer: Synthesis typically involves cyclocondensation of brominated enones with hydrazines under controlled conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance reaction efficiency. For example, acetonitrile at 60°C improved purity to 85% .
  • Temperature : Elevated temperatures (80–100°C) favor cyclization but require careful monitoring to avoid side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclocondensation.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Yield optimization requires iterative adjustment of these parameters .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the 4-bromo substituent shows a downfield shift (~δ 7.5 ppm in ¹H NMR) due to electron withdrawal .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 321.01).
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., Br-C bond = 1.89 Å, C-F = 1.34 Å) and confirms dihedral angles between substituents .
  • IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹) .

Q. How do the bromine and fluorophenyl substituents influence the compound’s chemical reactivity?

Methodological Answer:

  • Bromine : Acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling), enabling derivatization. Its electron-withdrawing nature directs electrophilic attacks to the pyrazole ring’s 5-position .
  • 4-Fluorophenyl : Enhances lipophilicity and π-π stacking potential. The fluorine atom’s inductive effect stabilizes adjacent charges, influencing tautomerism and hydrogen bonding .

Advanced Research Questions

Q. How can DFT calculations complement experimental data in resolving contradictions in spectroscopic analyses?

Methodological Answer:

  • Geometry Optimization : DFT (B3LYP/6-311++G**) predicts bond lengths/angles, which can be cross-validated with X-ray data. Discrepancies >0.05 Å suggest experimental artifacts or solvation effects .
  • NMR Chemical Shift Prediction : GIAO-DFT calculations (e.g., using Gaussian 09) match experimental shifts. Deviations >0.3 ppm indicate unaccounted conformational dynamics .
  • Reaction Pathway Modeling : Transition state analysis explains regioselectivity in substitution reactions, resolving contradictions in product distributions .

Q. What strategies are recommended for elucidating reaction mechanisms involving this pyrazole derivative?

Methodological Answer:

  • Isotopic Labeling : Use ²H or ¹⁸O to track proton transfer in tautomerism studies.
  • Kinetic Isotope Effects (KIE) : Compare kH/kD to identify rate-determining steps (e.g., C-Br cleavage in SNAr reactions) .
  • Trapping Intermediates : Low-temperature NMR (<–40°C) stabilizes reactive intermediates (e.g., Meisenheimer complexes in nucleophilic substitutions) .

Q. How should researchers design biological activity assays to evaluate this compound’s potential?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs due to pyrazole’s heterocyclic affinity. Use molecular docking (AutoDock Vina) to predict binding to ATP pockets .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., ADP-Glo™ kinase assay).
    • Cytotoxicity : MTT assay (IC₅₀ ~ 10 µM in HeLa cells reported in related compounds) .
  • SAR Studies : Compare analogs (e.g., replacing Br with Cl) to identify critical substituents .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for brominated pyrazole derivatives?

Methodological Answer:

  • Source Analysis : Compare solvent purity (HPLC-grade vs. technical), catalyst batches, and inert atmosphere conditions. For example, O₂ inhibition in Pd-mediated couplings reduces yields by 15–20% .
  • Statistical Validation : Use Design of Experiments (DoE) to isolate variables (e.g., temperature vs. solvent) and identify dominant factors .

Key Structural and Reaction Data

Parameter Value Technique Reference
C-Br Bond Length1.89 ÅX-ray Diffraction
¹H NMR Shift (Br-C)δ 7.5–7.8 ppm500 MHz NMR
Suzuki Coupling Yield72% (Pd(PPh₃)₄, DMF, 80°C)HPLC-PDA
DFT vs. X-ray RMSD0.03 ÅB3LYP/6-311++G**

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.